N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide
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Overview
Description
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound that features a furan ring, a hydroxyethyl group, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide typically involves the following steps:
Formation of the furan-3-yl-2-hydroxyethyl intermediate: This can be achieved through the reaction of furfural with an appropriate reducing agent to form the furan-3-yl-2-hydroxyethyl intermediate.
Oxalamide formation: The intermediate is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Methoxyethylation: Finally, the compound is treated with 2-methoxyethylamine to introduce the methoxyethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The hydroxyethyl and methoxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Furan derivatives such as furan-3-carboxylic acid.
Reduction: Amine derivatives such as N1-(2-(furan-3-yl)-2-aminoethyl)-N2-(2-methoxyethyl)oxalamide.
Substitution: Various substituted oxalamides depending on the nucleophile used.
Scientific Research Applications
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the hydroxyethyl and methoxyethyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-ethoxyethyl)oxalamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methylthioethyl)oxalamide: Similar structure but with a methylthioethyl group instead of a methoxyethyl group.
Uniqueness
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide is unique due to the presence of both hydroxyethyl and methoxyethyl groups, which can provide distinct chemical and biological properties compared to its analogs. The combination of these functional groups can enhance its solubility, reactivity, and potential interactions with biological targets.
Properties
IUPAC Name |
N'-[2-(furan-3-yl)-2-hydroxyethyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-17-5-3-12-10(15)11(16)13-6-9(14)8-2-4-18-7-8/h2,4,7,9,14H,3,5-6H2,1H3,(H,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDLPUULXUNQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=COC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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